N'-[(E)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide
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Overview
Description
N’-[(E)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide is a heterocyclic compound that combines a pyridine ring with a thiophene ring through a hydrazide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide typically involves the condensation of thiophene-2-carbohydrazide with pyridine-4-carbaldehyde. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction can be catalyzed by acids or bases to improve yield and reaction rate.
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N’-[(E)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of chemosensors and other analytical devices due to its unique electronic properties.
Analytical Chemistry: The compound’s fluorescence properties make it useful in the detection of various analytes in biological and environmental samples.
Mechanism of Action
The mechanism of action of N’-[(E)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it can bind to bacterial enzymes, inhibiting their activity and leading to cell death . In anticancer applications, the compound may interfere with cellular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbohydrazide: Shares the thiophene ring and hydrazide linkage but lacks the pyridine ring.
Pyridine-4-carbaldehyde: Contains the pyridine ring but lacks the thiophene and hydrazide components.
Uniqueness
N’-[(E)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide is unique due to its combination of pyridine and thiophene rings, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific interactions with biological or chemical targets .
Properties
CAS No. |
270576-22-2 |
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Molecular Formula |
C11H9N3OS |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
N-[(E)-pyridin-4-ylmethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H9N3OS/c15-11(10-2-1-7-16-10)14-13-8-9-3-5-12-6-4-9/h1-8H,(H,14,15)/b13-8+ |
InChI Key |
AJCXOEWEXNQDQK-MDWZMJQESA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)N/N=C/C2=CC=NC=C2 |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN=CC2=CC=NC=C2 |
solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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